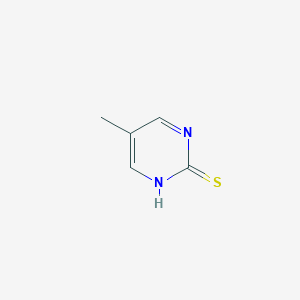
5-Methylpyrimidine-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylpyrimidine-2-thiol is an aromatic heterocyclic compound with a six-membered ring. It contains two nitrogen atoms at positions 1 and 3 of the pyrimidine ring. This molecule has diverse applications and exhibits various biological activities, including antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer effects .
Synthesis Analysis
The synthesis of 5-Methylpyrimidine-2-thiol involves several steps. Acyclic starting materials, such as benzylidene acetones and ammonium thiocyanates, are used. The synthetic pathway includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines. These modifications result in structurally diverse derivatives of 2-aminopyrimidine .
Molecular Structure Analysis
The molecular formula of 5-Methylpyrimidine-2-thiol is C₅H₆N₂S , with a molecular weight of 126.18 g/mol. It contains a thiol group (–SH) at position 2 of the pyrimidine ring. The structural modifications, such as substitutions on the amino group and the phenyl ring, influence its properties and activities .
Chemical Reactions Analysis
The known methods for synthesizing thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom involve [3+3], [4+2], or [5+1] cyclization processes or domino reactions. These approaches lead to diverse biological activities, including anti-inflammatory effects. Some 2-aminopyrimidines exhibit potent antitrypanosomal and antiplasmodial activity .
Physical And Chemical Properties Analysis
Scientific Research Applications
Epigenetic Research
5-Methylpyrimidine-2-thiol: plays a role in the study of epigenetic markers. It is involved in the oxidation of 5-methylpyrimidine on nucleic acid polymers to 5-hydroxylpyrimidine, which functions as an epigenetic marker or as an intermediate in DNA demethylation processes . This compound is crucial for understanding the structural domains responsible for discrete enzymatic functions and the evolutionary trajectory of the 5mYOX superfamily.
Antimicrobial Applications
The pyrimidine scaffold, to which 5-Methylpyrimidine-2-thiol belongs, has shown potential in antimicrobial applications. It’s used in the synthesis of drugs that target a variety of microbial infections, leveraging the structural diversity of pyrimidines to combat resistant strains .
Cancer Therapeutics
In cancer research, 5-Methylpyrimidine-2-thiol derivatives are explored for their anticancer properties. They are part of the synthesis of novel compounds that may inhibit the growth of cancer cells or interfere with critical pathways within the cells .
Neurological Disorders
Researchers are investigating the use of 5-Methylpyrimidine-2-thiol in the treatment of neurological disorders. Its role in the synthesis of CNS-active agents could lead to new treatments for conditions such as epilepsy and chronic pain .
Immunology and Immuno-Oncology
The compound’s derivatives are being studied for their potential in immunological treatments, including immuno-oncology. They may play a role in modulating the immune system to fight against cancers and other diseases .
Metabolic Disorders
There is ongoing research into the use of 5-Methylpyrimidine-2-thiol in the treatment of metabolic disorders like diabetes mellitus. Its role in the synthesis of drugs that can regulate blood sugar levels is of particular interest .
Next-Generation Sequencing
5-Methylpyrimidine-2-thiol is also significant in next-generation sequencing applications. It’s used for mapping 5mC and hypermodified derivatives at single-base resolution across entire genomes, which is essential for genetic research and diagnostics .
Antioxidant Research
Lastly, the antioxidant properties of pyrimidine derivatives, including 5-Methylpyrimidine-2-thiol, are being explored. These properties are crucial for developing treatments that protect cells from oxidative stress, which is linked to various chronic diseases .
Mechanism of Action
The mechanism of action for 5-Methylpyrimidine-2-thiol varies depending on its specific biological activity. For instance, some derivatives control cellular responses in inflammation by inhibiting vital inflammatory mediators, including prostaglandin E₂, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, and interleukins . Additionally, these compounds may interact with specific cellular targets relevant to their therapeutic effects.
properties
IUPAC Name |
5-methyl-1H-pyrimidine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S/c1-4-2-6-5(8)7-3-4/h2-3H,1H3,(H,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXSIDQGDWMVDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=S)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403238 |
Source


|
| Record name | 5-methylpyrimidine-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42783-64-2 |
Source


|
| Record name | 5-methylpyrimidine-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1,2-dihydropyrimidine-2-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

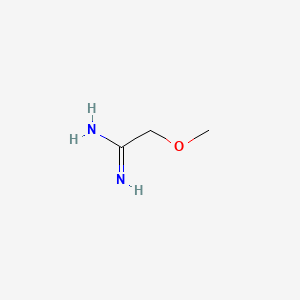

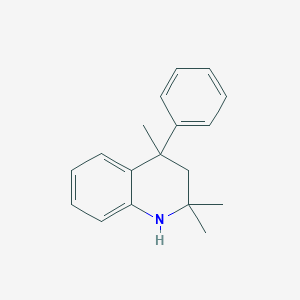
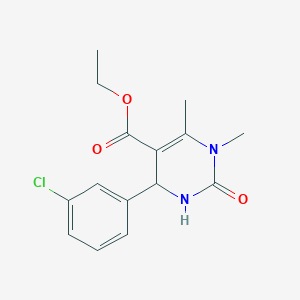
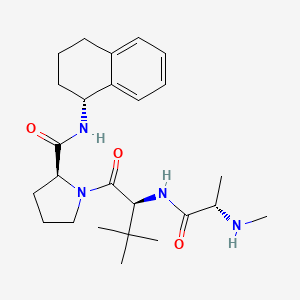




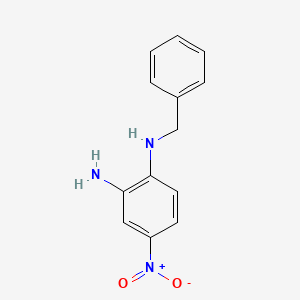
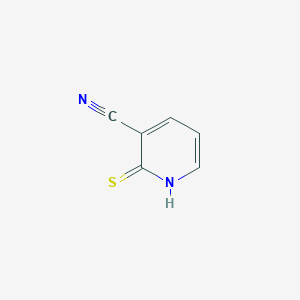
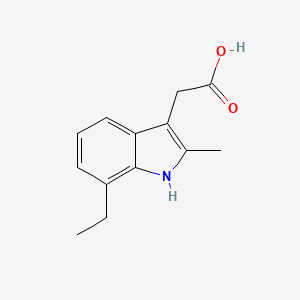

![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 2-furoate](/img/structure/B1308635.png)